Namia
Overview
Description
Namia is a useful research compound. Its molecular formula is C8H15Cl4N4ORuS and its molecular weight is 458.2 g/mol. The purity is usually 95%.
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Scientific Research Applications
NAMD : This is a parallel molecular dynamics code designed for high-performance simulation of large biomolecular systems, such as viruses including HIV and various types of influenza. NAMD utilizes massive computing power and is significant in understanding the structure and dynamics of large biomolecular complexes (Acun et al., 2018).
NAMI Russian State Scientific Research Center : This center is involved in advanced research on hybrid vehicles, focusing on their design, creation, and testing, particularly in the context of hybrid vehicles with range extender systems (Karpukhin & Terenchenko, 2017).
Nanomaterials and Advanced Materials Institute (NAMI) : Research at NAMI adds value in various fields including sustainable energy, display and solid-state lighting, building/construction materials, environmental technologies, and medical and health care products (Chan et al., 2011).
New Approach Methodologies (NAMs) : These are emerging tools in chemical safety assessment, consisting of in vitro and in silico methodologies intended to reduce, refine, or replace traditional in vivo animal testing methods for risk assessment (Lee et al., 2022).
Jerome Namias's Research : Namias was a pioneer in long-range weather forecasting and significantly contributed to modern research in climate and atmospheric science at the Scripps Institution of Oceanography (Somerville, 2003).
Properties
IUPAC Name |
1H-imidazole;1H-imidazol-3-ium;methylsulfinylmethane;tetrachlororuthenium(1-) | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C3H4N2.C2H6OS.4ClH.Ru/c2*1-2-5-3-4-1;1-4(2)3;;;;;/h2*1-3H,(H,4,5);1-2H3;4*1H;/q;;;;;;;+3/p-3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJZBTXZRLXLLKO-UHFFFAOYSA-K | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)C.C1=C[NH+]=CN1.C1=CN=CN1.Cl[Ru-](Cl)(Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl4N4ORuS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
201653-76-1 | |
Record name | 1H-Imidazole (OC-6-11)-tetrachloro(1H-imidazole-κN3)[1,1′-(sulfinyl-κS)bis[methane]]ruthenate(1-) (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=201653-76-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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